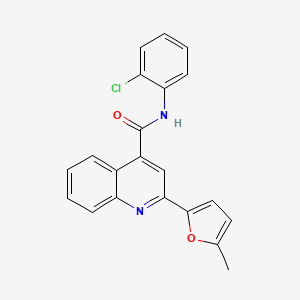![molecular formula C21H23ClN2O2 B3435301 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3435301.png)
1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine
Vue d'ensemble
Description
1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a synthetic compound that belongs to the piperazine family and has been found to have various biochemical and physiological effects.
Mécanisme D'action
1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine acts as a cell-penetrating peptide (1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine), which means it can penetrate cell membranes and enter cells. 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine is positively charged and can interact with negatively charged molecules on the cell surface, which allows it to enter the cell. Once inside the cell, 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine can bind to various molecules, including DNA, RNA, and proteins, and transport them across the cell membrane.
Biochemical and Physiological Effects:
1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been found to have various biochemical and physiological effects. 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine can enhance the uptake of molecules by cells, increase the bioavailability of drugs, and improve the efficacy of gene therapy. 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has also been found to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments, including its ability to enhance the transport of molecules across the BBB, its cell-penetrating ability, and its ability to improve the efficacy of gene therapy. However, 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine also has some limitations, including its toxicity at high concentrations and its potential to interact with other molecules in the cell.
Orientations Futures
For the use of 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine in scientific research include the development of new 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazines with improved cell-penetrating ability and reduced toxicity, as well as the use of 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazines for the delivery of therapeutics to specific cells or tissues.
Applications De Recherche Scientifique
1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been widely used in scientific research as a tool to study the blood-brain barrier (BBB). The BBB is a selective barrier that separates the circulating blood from the brain extracellular fluid. 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been found to enhance the transport of various molecules across the BBB, including peptides, proteins, and nucleic acids. 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine is also used as a drug delivery system for the treatment of brain diseases, such as Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c22-19-8-10-20(11-9-19)26-17-21(25)24-15-13-23(14-16-24)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWUXGITLJRRDK-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-[N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3435222.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2,6-dichlorophenyl)acrylamide](/img/structure/B3435230.png)
![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B3435233.png)
![N,N'-bis[2-(4-methoxyphenyl)ethyl]isophthalamide](/img/structure/B3435248.png)
![isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3435256.png)
![N-(2,4-dimethylphenyl)-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3435261.png)
![2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3435270.png)
![4-[(2-bromophenoxy)methyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B3435273.png)
![1,4-bis[3-(2-thienyl)acryloyl]-1,4-diazepane](/img/structure/B3435286.png)
![1-(5-bromo-2-furoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3435288.png)

![N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide]](/img/structure/B3435294.png)
